

In Silico Toxicological Assessment of Calcitriol Impurity C: A Technical Guide

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Compound of Interest

Compound Name: *Impurity C of Calcitriol*

Cat. No.: *B15542553*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico toxicological evaluation of Calcitriol Impurity C, a known process impurity in the synthesis of the active pharmaceutical ingredient Calcitriol. Given the limited availability of experimental toxicity data for this specific impurity, this document leverages computational toxicology models to predict its potential adverse effects. This guide outlines the methodologies for in silico prediction, presents the predicted toxicological profile in structured tables, and discusses potential mechanisms of toxicity through an analysis of relevant signaling pathways. The information herein is intended to support risk assessment and guide further experimental investigation in the context of drug development and safety evaluation.

Introduction

Calcitriol, the biologically active form of vitamin D, is a critical therapeutic agent for managing calcium deficiency and related conditions. During its synthesis, various impurities can be generated, including Calcitriol Impurity C, which is characterized as a triazoline adduct of pre-calcitriol. The presence of such impurities, even in trace amounts, necessitates a thorough toxicological assessment to ensure patient safety. Due to the challenges in isolating sufficient quantities of impurities for traditional toxicological testing, in silico methods provide a valuable alternative for early-stage hazard identification.

This guide details a computational approach to predict the toxicity of Calcitriol Impurity C, offering insights into its potential for mutagenicity, carcinogenicity, developmental toxicity, and other adverse effects.

Compound Information

Property	Value	Source
Chemical Name	(6aR,7R,9aR)-11-[(3S,5R)-3,5-dihydroxy-2-methylcyclohex-1-enyl]-7-[(1R)-5-hydroxy-1,5-dimethylhexyl]-6a-methyl-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f][1][2][3]triazolo[1,2-a]cinnoline-1,3(2H)-dione	--INVALID-LINK--
CAS Number	86307-44-0	--INVALID-LINK--
Molecular Formula	C35H49N3O5	--INVALID-LINK--
Molecular Weight	591.78 g/mol	--INVALID-LINK--
Structure	(See Figure 1)	

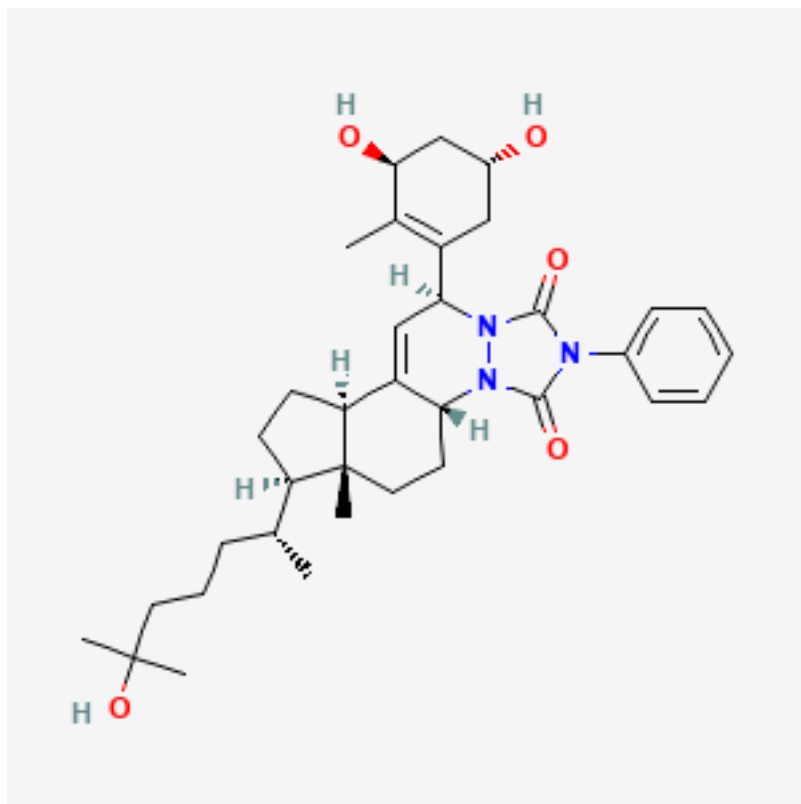


Figure 1. Chemical structure of Calcitriol Impurity C.

In Silico Toxicity Prediction Methodologies

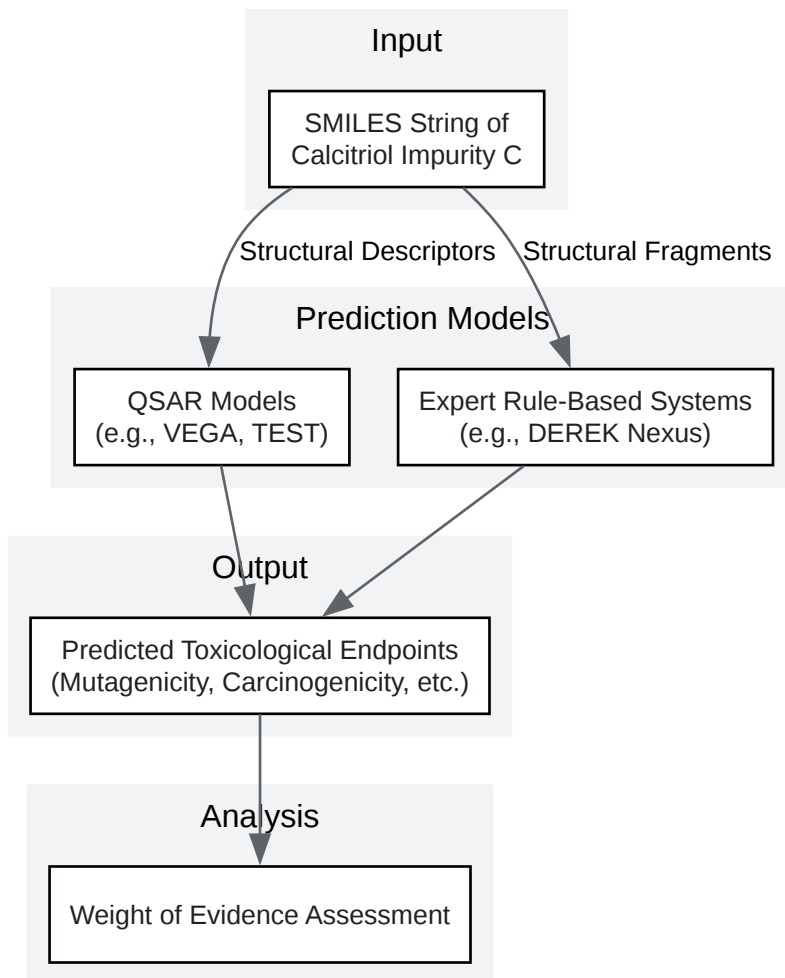
The toxicological profile of Calcitriol Impurity C was predicted using a battery of well-established in silico models. These models employ (Quantitative) Structure-Activity Relationship ((Q)SAR) and expert rule-based systems to correlate a chemical's structure with its potential for toxicological effects. The following platforms were considered for this assessment:

- OECD QSAR Toolbox: A software application intended to facilitate the use of (Q)SARs in regulatory contexts. It incorporates a variety of models for predicting toxicological endpoints.
- DEREK Nexus: An expert rule-based system that predicts toxicity by identifying structural alerts (toxicophores) within a molecule.
- VEGA NIC: Provides a collection of QSAR models for predicting the toxicological and ecotoxicological properties of chemicals.

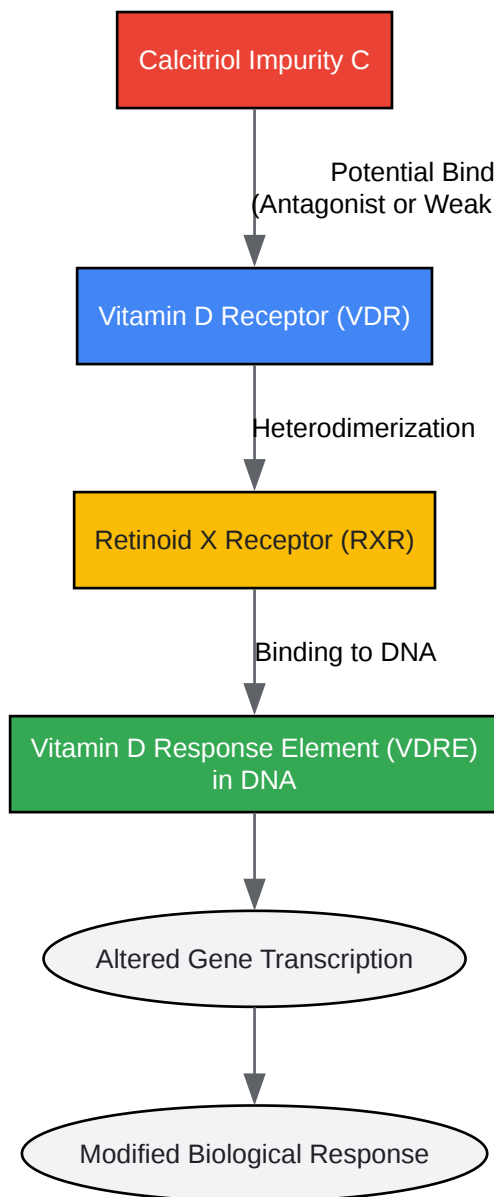
- Toxicity Estimation Software Tool (TEST): Developed by the U.S. Environmental Protection Agency (EPA), it estimates toxicity from molecular structure.

The general workflow for these predictions is outlined in the diagram below.

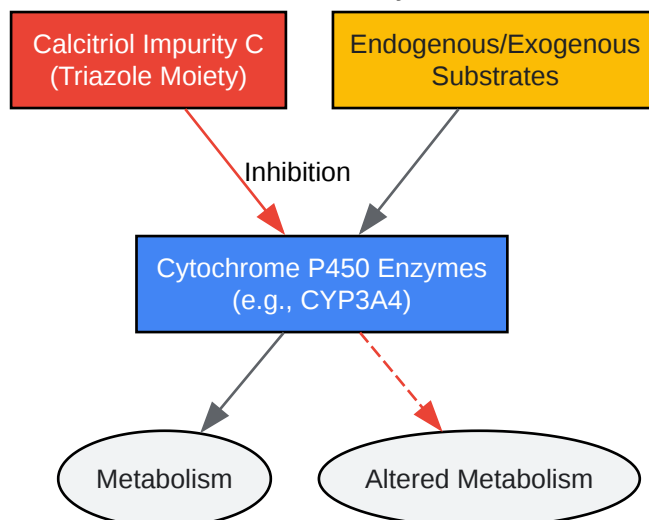
General In Silico Toxicity Prediction Workflow



Hypothetical VDR Interaction of Calcitriol Impurity C



Potential CYP450 Inhibition by the Triazole Moiety



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